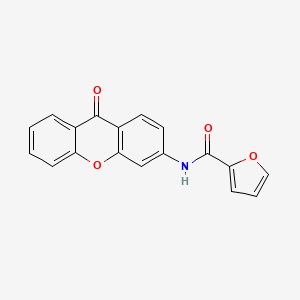

N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide

描述

N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide is a chemical compound that belongs to the class of xanthone derivatives Xanthones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide typically involves the condensation of a xanthone derivative with a furan-2-carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and catalysts used. Common reagents include acetic anhydride, sulfuric acid, and various organic solvents. The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete conversion and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

化学反应分析

Types of Reactions

N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Catalysts like palladium on carbon (Pd/C) and reaction conditions such as elevated temperatures and pressures are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

科学研究应用

Anti-inflammatory Properties

Research has demonstrated that xanthone derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide have been shown to reduce paw edema in animal models, indicating their potential use in treating inflammatory conditions. A study found that certain xanthone derivatives could decrease inflammation by up to 61% in the carrageenan-induced paw edema model .

Anticancer Activity

Xanthones have garnered attention for their anticancer properties. The structural modifications of xanthone derivatives, including this compound, have been linked to enhanced cytotoxicity against various cancer cell lines. For example, compounds with specific substituents on the xanthone structure showed improved activity against A549 lung cancer cells, with IC50 values indicating potent inhibition of cell growth .

Antimicrobial Effects

The antimicrobial properties of xanthones are well-documented. Studies have reported that derivatives similar to this compound exhibit activity against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available xanthone precursors. The following table summarizes common synthetic routes:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Xanthone + furan derivatives in DMF at elevated temperature | Intermediate |

| 2 | Carboxylic acid activation (e.g., using coupling agents) | N-(9-oxo-9H-xanthen-3-yl)furan derivative |

| 3 | Amide formation (e.g., using amines) | This compound |

This synthetic pathway highlights the versatility and accessibility of xanthone derivatives for further modifications.

Anti-inflammatory Evaluation

In a study evaluating various xanthone derivatives for their anti-inflammatory properties, this compound was tested alongside other compounds. Results indicated that it significantly reduced mechanical hyperalgesia and inflammation markers in treated subjects compared to control groups .

Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of xanthone derivatives revealed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of NF-kB signaling . This case study underscores the compound's potential as a lead candidate for cancer therapy.

作用机制

The mechanism of action of N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress, while its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes.

相似化合物的比较

N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide can be compared with other xanthone derivatives and furan-2-carboxamide compounds. Similar compounds include:

Xanthone: The parent compound of xanthone derivatives, known for its diverse biological activities.

Furan-2-carboxamide:

9H-xanthen-9-one: Another xanthone derivative with distinct chemical properties and biological activities.

The uniqueness of this compound lies in its combined xanthone and furan-2-carboxamide moieties, which confer unique chemical and biological properties not found in other similar compounds.

生物活性

N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide is a compound that has garnered attention in recent years for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

1. Overview of Biological Activity

The compound exhibits several notable biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against various pathogens.

- Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Shows potential in modulating inflammatory pathways.

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound may:

- Bind to enzymes or receptors, modulating their activity.

- Inhibit key enzymes involved in inflammatory processes.

- Disrupt bacterial cell membranes, contributing to its antimicrobial effects.

3. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other xanthone derivatives and furan-based compounds.

| Compound Type | Example | Biological Activity |

|---|---|---|

| Xanthone Derivative | Xanthone | Antioxidant, antimicrobial |

| Furan-based Compound | Furan-2-carboxamide | Antimicrobial, anti-inflammatory |

| Related Xanthone Derivative | 9H-xanthen-9-one | Anticancer, anti-inflammatory |

The combination of xanthone and furan moieties in this compound contributes to its unique biological profile not found in other similar compounds .

4.1 Antiproliferative Activity

Research has demonstrated that derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:

-

A study evaluated the activity against breast cancer cell lines (MDA-MB-231, T-47D) and neuroblastoma cell line (SK-N-MC) using the MTT assay.

Compound IC50 (µM) Cell Line 4-methoxy-N-(9-oxo-9H-xanthen-4-y)benzenesulfonamide (5i) 15.0 MDA-MB-231 Etoposide (positive control) 42.8 MDA-MB-231

This indicates that certain derivatives can be more effective than established chemotherapeutics .

4.2 Antimicrobial Studies

Another study highlighted the antimicrobial activity of N-(9-oxo-9H-xanthen-3-y)furan derivatives against common pathogens. The results showed a concentration-dependent inhibition of bacterial growth, suggesting potential applications in treating infections .

5. Conclusion

N-(9-oxo-9H-xanthen-3-y)furan-2-carboxamide represents a promising compound with diverse biological activities, particularly in antimicrobial and anticancer applications. Its unique structure allows for interaction with multiple biological targets, making it a candidate for further research and development in therapeutic contexts.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(9-oxo-9H-xanthen-3-yl)furan-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the xanthene core followed by coupling with furan-2-carboxamide. Key steps include:

- Acylation : Reacting 9-oxo-9H-xanthen-3-amine with furan-2-carbonyl chloride under reflux in aprotic solvents (e.g., THF or DCM) with a base like triethylamine to neutralize HCl .

- Purification : Recrystallization from chloroform/methanol mixtures improves purity .

- Optimization : Reaction time (18–24 hours), temperature (80–120°C), and stoichiometric ratios are critical for maximizing yield (60–75%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- 1H/13C NMR : Confirms the presence of the xanthene aromatic protons (δ 6.8–8.2 ppm), furan ring protons (δ 7.2–7.5 ppm), and carboxamide carbonyl (δ ~165 ppm) .

- IR Spectroscopy : Identifies the carboxamide C=O stretch (~1670 cm⁻¹) and xanthene ketone (C=O at ~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 348.11) .

Q. What preliminary biological assays are recommended to assess the compound’s therapeutic potential?

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values .

- Enzyme Inhibition : Test inhibitory activity against kinases or proteases via fluorometric or colorimetric assays .

- Receptor Binding : Radioligand displacement assays to evaluate affinity for targets like GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Molecular Descriptors : Calculate logP (lipophilicity), polar surface area, and H-bond donors/acceptors using tools like SwissADME to predict absorption and blood-brain barrier penetration .

- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., EGFR or COX-2), identifying critical interactions (e.g., hydrogen bonds with active-site residues) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with prolonged binding .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Replicate Experiments : Use standardized protocols (e.g., identical cell lines, serum concentrations) to minimize variability .

- Purity Verification : Reanalyze batches via HPLC (>98% purity) to exclude impurities as confounding factors .

- Orthogonal Assays : Confirm cytotoxic effects using both ATP-based viability assays and apoptosis markers (e.g., Annexin V) .

Q. How can SHELX software enhance structural determination of this compound?

- Single-Crystal XRD : Use SHELXT for initial structure solution and SHELXL for refinement, particularly for handling twinned crystals or high-resolution data (<1.0 Å) .

- Disorder Modeling : SHELXL’s PART instructions resolve disordered solvent molecules or side-chain conformers .

- Validation : Check CIF files with PLATON to identify missed symmetry or overfitting .

Q. What modifications to the xanthene core could improve bioactivity and selectivity?

- Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at the xanthene C4 position to enhance electrophilicity and target binding .

- Steric Hindrance : Add bulky substituents (e.g., tert-butyl) to the furan ring to reduce off-target interactions .

- Hybrid Derivatives : Conjugate with thiazole or chromone moieties to exploit dual-target mechanisms .

Q. What advanced techniques optimize large-scale synthesis while maintaining purity?

- Flow Chemistry : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions (e.g., dimerization) .

- Catalysis : Employ Pd/C or enzyme-mediated catalysis for selective amide bond formation .

- In-Line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

属性

IUPAC Name |

N-(9-oxoxanthen-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c20-17-12-4-1-2-5-14(12)23-16-10-11(7-8-13(16)17)19-18(21)15-6-3-9-22-15/h1-10H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBJQHRRQZHNAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。